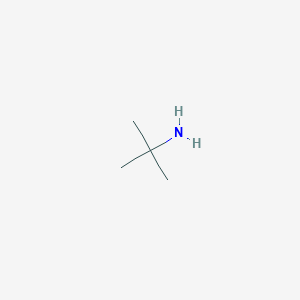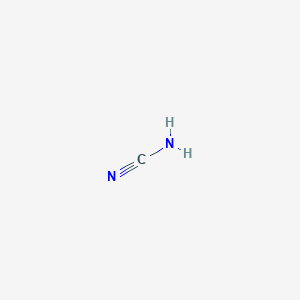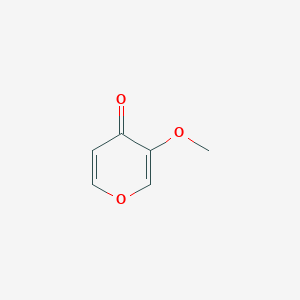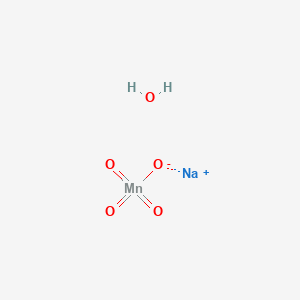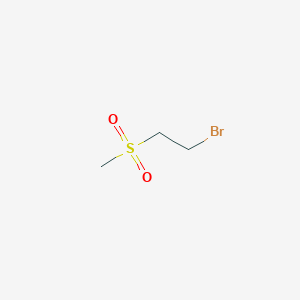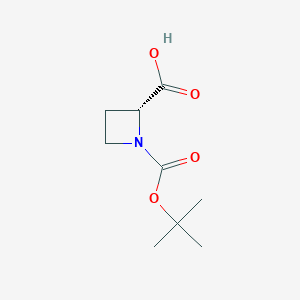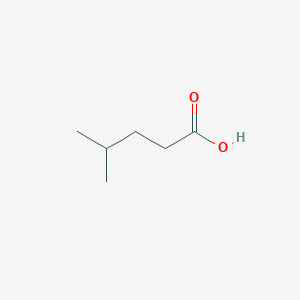
4-メチルペンタン酸
概要
説明
イソカプロン酸は、4-メチルペンタン酸としても知られており、メチル分岐脂肪酸です。化学式はC6H12O2で、カルボン酸です。 この化合物は20 α-ヒドロキシコレステロールの代謝産物であり、さまざまな生物系に一般的に見られます .
2. 製法
合成経路と反応条件: イソカプロン酸は、いくつかの方法で合成できます。一般的な方法の1つは、市販のイソカプロン酸の臭素化です。このプロセスでは、市販のイソカプロン酸500グラムを丸底フラスコにベンゼン250ミリリットルと混合します。蒸気の温度が100℃に達するまで、水とベンゼンを蒸留によって除去します。残りの酸を室温に冷却し、乾燥臭素743グラムを加えます。混合物を80-85℃に加熱し、臭素の暗赤色が消えるまで8-15時間臭素化がスムーズに進行します。次に、温度を100-105℃に上げて2時間維持します。 得られた生成物を蒸留してα-ブロモイソカプロン酸を得ます .
工業的製造方法: イソカプロン酸の工業的製造は、通常、乳酸菌やクロストリジウム属などの微生物によるロイシン発酵によって行われます。 この方法は、費用対効果が高く、持続可能であるため有利です .
科学的研究の応用
Isocaproic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is a metabolite in the leucine degradation pathway and plays a role in various metabolic processes.
Medicine: Isocaproic acid and its derivatives are studied for their potential therapeutic effects, including muscle protein synthesis and antibacterial properties.
Industry: It is used in the production of flavors, fragrances, and as a food preservative
作用機序
イソカプロン酸は、さまざまな分子標的および経路を通じてその効果を発揮します。ロイシン分解経路に関与しており、そこで分岐鎖アミノ酸アミノトランスフェラーゼによってα-ケトイソカプロン酸に変換されます。この変換は、エネルギーやその他の代謝中間体の産生において重要な役割を果たします。 さらに、イソカプロン酸は、特に筋肉細胞におけるタンパク質合成および分解経路に影響を与えることが示されています .
準備方法
Synthetic Routes and Reaction Conditions: Isocaproic acid can be synthesized through several methods. One common method involves the bromination of commercial isocaproic acid. In this process, 500 grams of commercial isocaproic acid is mixed with 250 milliliters of benzene in a round-bottomed flask. The water and benzene are removed by distillation until the temperature of the vapors reaches 100°C. The residual acid is then cooled to room temperature, and 743 grams of dry bromine is added. The mixture is heated to 80-85°C, and the bromination proceeds smoothly for 8-15 hours until the dark red color of bromine disappears. The temperature is then raised to 100-105°C and maintained for 2 hours. The resulting product is distilled to obtain α-bromoisocaproic acid .
Industrial Production Methods: Industrial production of isocaproic acid typically involves the fermentation of leucine by microorganisms such as lactic acid bacteria and Clostridium species. This method is advantageous due to its cost-effectiveness and sustainability .
化学反応の分析
反応の種類: イソカプロン酸は、次のようなさまざまな化学反応を起こします。
酸化: イソカプロン酸は酸化されてα-ケトイソカプロン酸を生成することができます。
還元: イソカプロンアルデヒドを生成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な製品:
酸化: α-ケトイソカプロン酸
還元: イソカプロンアルデヒド
置換: エステルとアミド
4. 科学研究への応用
イソカプロン酸には、いくつかの科学研究への応用があります。
化学: さまざまな有機化合物の合成における前駆体として使用されます。
生物学: ロイシン分解経路における代謝産物であり、さまざまな代謝プロセスに関与しています。
医学: イソカプロン酸とその誘導体は、筋肉タンパク質合成や抗菌作用など、潜在的な治療効果について研究されています。
類似化合物との比較
イソカプロン酸は、次のような他のメチル分岐脂肪酸に似ています。
- 4-メチルバレル酸
- イソブチル酢酸
- イソヘキサン酸
独自性: イソカプロン酸は、ロイシン分解経路における特定の役割と、筋肉タンパク質合成や抗菌作用における潜在的な治療応用により、独特です。 その分岐構造は、他の直鎖脂肪酸とも区別されます .
特性
IUPAC Name |
4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJLKRYENPLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060951 | |
| Record name | Pentanoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a sour, penetrating odour | |
| Record name | Isocaproic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21056 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Methylpentanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
199.00 to 201.00 °C. @ 760.00 mm Hg | |
| Record name | Isocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | 4-Methylpentanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.919-0.926 | |
| Record name | 4-Methylpentanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.44 [mmHg] | |
| Record name | Isocaproic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21056 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
646-07-1 | |
| Record name | Isocaproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocaproic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isocaproic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCAPROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4U8JA28T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-33 °C | |
| Record name | Isocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methylpentanoic acid?
A1: 4-Methylpentanoic acid has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol.
Q2: What spectroscopic techniques are used to characterize 4-Methylpentanoic acid?
A2: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed to identify and characterize 4-Methylpentanoic acid. GC-MS is particularly useful for detecting 2-hydroxy-4-methylpentanoic acid in bacterial cultures. []
Q3: How is 4-Methylpentanoic acid quantified in complex mixtures?
A3: Stable isotope dilution assays coupled with gas chromatography are frequently used for accurate quantification of 4-Methylpentanoic acid, especially in food matrices like cheese. []
Q4: How is 4-Methylpentanoic acid biosynthesized in biological systems?
A4: In plants like Lycopersicon pennellii, 4-Methylpentanoic acid is synthesized as a precursor to acyl groups in glucose esters. This process likely involves the branched-chain amino acid biosynthetic pathway, utilizing valine and leucine as precursors. []
Q5: Can bacteria metabolize amino acids to produce 4-Methylpentanoic acid?
A5: Yes, Clostridium butyricum can convert l-leucine to 2-hydroxy-4-methylpentanoic acid, demonstrating a unique aspect of its metabolism. [] This bioconversion is stereospecific, resulting in the formation of d-2-hydroxy-4-methylpentanoic acid from l-leucine. []
Q6: What is the role of branched-chain amino acid metabolism in the formation of 4-Methylpentanoic acid derivatives in cheese?
A6: Research suggests that 3-methylbutanal, 3-methyl-1-butanol, and 3-methylbutanoic acid, key aroma compounds in cheese, are derived from l-leucine degradation via the Ehrlich pathway. Studies using labeled precursors confirmed l-leucine as the primary precursor for these compounds, with 3-methylbutanoic acid being preferentially formed. []
Q7: What are the potential applications of 4-Methylpentanoic acid?
A7: 4-Methylpentanoic acid and its derivatives are found in various applications, including:
- Food Industry: Contributes to the characteristic aroma and flavor profile of certain foods, such as Gouda cheese. []
- Chemical Synthesis: Serves as a building block for synthesizing more complex molecules, including pharmaceuticals. []
- Material Science: Used as a chiral building block in the synthesis of homochiral metal-organic frameworks (MOFs) for various applications. []
Q8: How does the structure of 4-Methylpentanoic acid influence its properties in materials?
A8: The branched structure of 4-Methylpentanoic acid can influence the packing and porosity of materials. In the context of MOFs, variations in the amino acid side chain and anions used alongside 4-Methylpentanoic acid derivatives can result in diverse structures, impacting their porosity and water adsorption properties. []
Q9: Does 4-Methylpentanoic acid exhibit any biological activity?
A9: While not directly a drug itself, 4-Methylpentanoic acid serves as a key structural element in various biologically active compounds. For instance, it is a component of Sansalvamide A, a cyclic depsipeptide with antitumor properties. []
Q10: How does 4-Methylpentanoic acid contribute to the activity of Sansalvamide A analogues?
A10: While the specific interaction mechanism is not fully elucidated, the presence of 4-Methylpentanoic acid within the Sansalvamide A structure is crucial for its antitumor activity. N-methylated sansalvamide A peptide analogues, which retain the 4-Methylpentanoic acid moiety, demonstrated enhanced potency compared to the natural product against various tumor cell lines. []
Q11: Are there any known interactions of 4-Methylpentanoic acid derivatives with biological targets?
A11: Yes, certain derivatives of 4-Methylpentanoic acid, specifically those incorporating a 2-hydroxy-4-methylpentanoic acid moiety, are recognized as components of microbial metabolites. These metabolites can influence intestinal homeostasis by interacting with proton-sensing GPRs (GPR4 and GPR68) on colonic epithelial cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


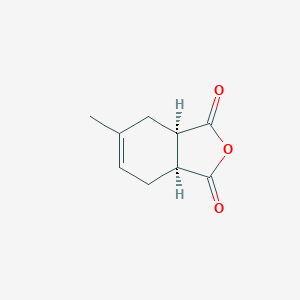
![Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)](/img/structure/B42291.png)
